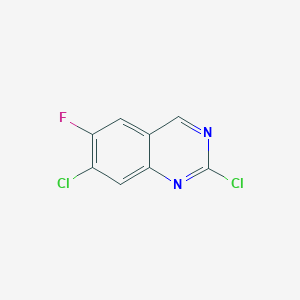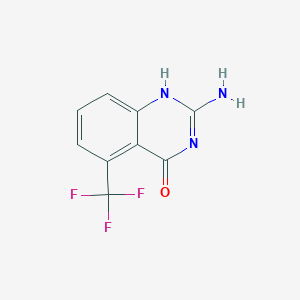
2,7-Dichloro-6-fluoroquinazoline
描述
2,7-Dichloro-6-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3Cl2FN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives are widely studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
准备方法
The synthesis of 2,7-Dichloro-6-fluoroquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of 2,7-dichloro-6-fluoroaniline with formamide or formic acid derivatives. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the quinazoline ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
2,7-Dichloro-6-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinazoline derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,7-Dichloro-6-fluoroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research has focused on its potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
作用机制
The mechanism of action of 2,7-Dichloro-6-fluoroquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. In the case of its anticancer activity, the compound may interfere with DNA synthesis or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
相似化合物的比较
2,7-Dichloro-6-fluoroquinazoline can be compared with other quinazoline derivatives such as:
- 2,4-Dichloro-6-fluoroquinazoline
- 2,8-Dichloro-6-fluoroquinazoline
- 6,7-Dichloroquinazoline
These compounds share similar structural features but differ in the position and number of substituents on the quinazoline ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
2,7-dichloro-6-fluoroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-5-2-7-4(1-6(5)11)3-12-8(10)13-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPACVXOZRPFLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methylsulfonylamino]cyclohexyl]methanesulfonamide](/img/structure/B8132132.png)




![(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid;hydrate](/img/structure/B8132189.png)



![6-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8132205.png)
